

Comprehensive Spectroscopic Profiling of 2-Chloro-5-isobutyl-1,3,4-thiadiazole

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Compound of Interest

Compound Name:	2-Chloro-5-isobutyl-1,3,4-thiadiazole
CAS No.:	99420-56-1
Cat. No.:	B1396705

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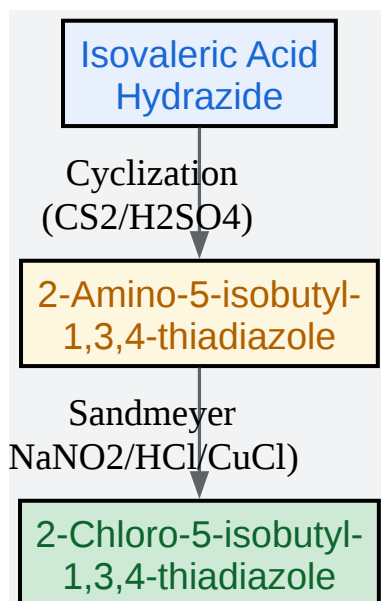
Introduction & Structural Context

2-Chloro-5-isobutyl-1,3,4-thiadiazole is a critical heterocyclic intermediate used primarily in the synthesis of sulfonamide antibiotics, carbonic anhydrase inhibitors, and agrochemicals. The 1,3,4-thiadiazole core acts as a bioisostere for pyridine and carboxylate moieties, offering improved lipophilicity and metabolic stability.

From an analytical perspective, this molecule presents a distinct spectroscopic signature due to the electron-withdrawing nature of the chlorine atom at the C2 position and the inductive donation of the isobutyl group at C5. Understanding these electronic push-pull effects is essential for accurate NMR assignment and interpreting mass spectral fragmentation.

Synthetic Origin & Impurity Profile

To interpret spectra accurately, one must understand the compound's origin. The most common synthetic route involves the cyclization of isovaleric acid hydrazide followed by a Sandmeyer-type chlorination. Consequently, common impurities include the 2-amino-5-isobutyl-1,3,4-thiadiazole precursor or the 2-hydroxy tautomer (thiadiazolinone).



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Figure 1: Synthetic pathway highlighting the origin of potential amine impurities observable in proton NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6] Sample Preparation Protocol

- Solvent: Chloroform-d () is preferred over DMSO- for this lipophilic intermediate to prevent solvent peak overlap with the isobutyl signals.
- Concentration: 10–15 mg in 0.6 mL solvent.
- Reference: TMS (ppm).

NMR Data Analysis

The proton spectrum is characterized by the absence of aromatic ring protons (as both C2 and C5 are substituted) and a clean aliphatic pattern for the isobutyl group. The key diagnostic feature is the downfield shift of the methylene doublet due to the anisotropy of the thiadiazole ring.

Position	Group	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
a		2.94 – 2.98	Doublet (d)	2H	7.2	Deshielded by aromatic ring current.
b		2.10 – 2.25	Multiplet (m)	1H	-	Methine proton; splits into nonet.
c		0.98 – 1.02	Doublet (d)	6H	6.7	Methyls are chemically equivalent.

Critical Quality Attribute (CQA): A broad singlet around

5.0–7.0 ppm indicates unreacted amine precursor (2-amino derivative).

NMR Data Analysis

The carbon spectrum must show exactly six signals. The thiadiazole ring carbons appear in the downfield region (150–175 ppm).

Carbon	Type	Shift (, ppm)	Assignment Note
C5	Quaternary (Ring)	172.5	Attached to Alkyl; most deshielded.
C2	Quaternary (Ring)	154.2	Attached to Chlorine; distinct from C5.
C1'	Methylene ()	39.4	Benzylic-like position.
C2'	Methine ()	29.8	Aliphatic chain branching.
C3'	Methyl ()	22.1	Equivalent terminal methyls.

Mass Spectrometry (MS)[3]

Ionization & Fragmentation[3][7][8]

- Method: Electron Impact (EI, 70 eV) or ESI+ (if monitoring reaction progress).
- Molecular Ion (): The presence of a chlorine atom confers a distinct isotopic pattern.[1]

Fragmentation Logic

The fragmentation of 2-chloro-1,3,4-thiadiazoles follows a predictable pathway initiated by the loss of the halogen radical or the alkyl side chain.

- Molecular Ion:

176 (100%) and 178 (33%)

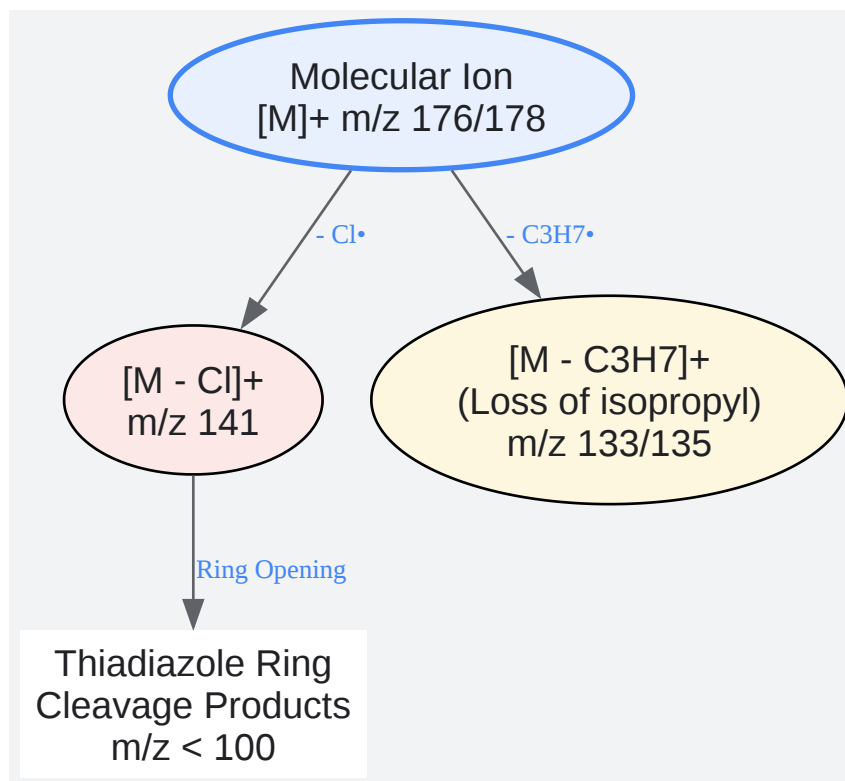
Characteristic 3:1 Chlorine ratio.

- -Cleavage: Loss of the isobutyl group or methyl radical.

- Ring Cleavage: Loss of

or

is common in high-energy EI spectra.



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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Infrared (IR) Spectroscopy[2][3][9]

The IR spectrum serves as a rapid "fingerprint" validation, particularly useful for confirming the presence of the C-Cl bond and the integrity of the heteroaromatic ring.

Functional Group	Wavenumber ()	Intensity	Mode
C-H (Aliphatic)	2960 – 2870	Medium	Stretching (Isobutyl)
C=N (Ring)	1485 – 1460	Strong	Ring skeletal stretch
C-Cl (Aromatic)	1090 – 1050	Strong	Aryl-Chloride stretch
C-S-C	680 – 720	Medium	C-S stretching (Ring)

Diagnostic Check: The absence of broad bands at 3100–3400 cm

confirms the absence of N-H stretching, validating that the starting material (hydrazide or amine) has been fully consumed.

References

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Sources

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- [2. chemscene.com \[chemscene.com\]](https://chemscene.com)
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